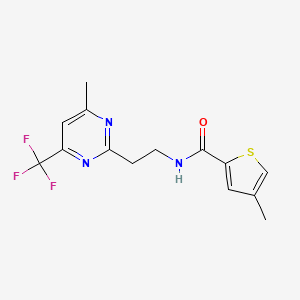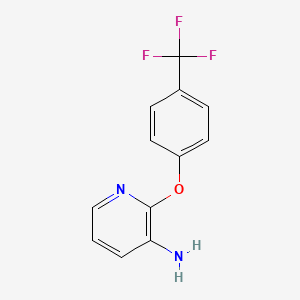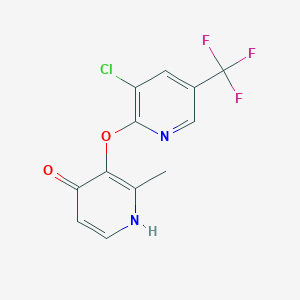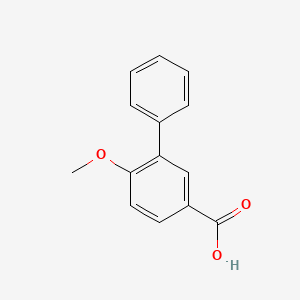
4-Methoxy-3-phenylbenzoic acid
Overview
Description
4-Methoxy-3-phenylbenzoic acid is a compound with the molecular formula C14H12O3 . It is a derivative of benzoic acid, which is characterized by the presence of a carboxylic acid group (-COOH) and a phenyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the conversion of 4-methoxybenzoic acid via Fischer’s esterification to 4-methoxybenzoate which undergoes hydrazinolysis. The corresponding hydrazide is then cyclized with phenyl isothiocyanate via 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide; an intermediate to 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methoxy group (-OCH3) and a phenyl group attached to it. The carboxylic acid group (-COOH) is also attached to the benzene ring .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 215-218 degrees Celsius . It has a molecular weight of 228.24 g/mol . The compound has a topological polar surface area of 46.5 Ų and a complexity of 258 .Scientific Research Applications
Enzymatic Studies and Microbial Applications
4-Methoxy-3-phenylbenzoic acid is relevant in enzymatic studies, particularly in the context of microbial lignin-degrading enzymes. Huynh and Crawford (1985) developed spectrophotometric enzyme assays focusing on microbial lignin-degrading enzymes, utilizing similar compounds to this compound. Their research led to the discovery of extracellular enzymes produced by the fungus Phanerochaete chrysosporium, which play a role in the microbial degradation of lignin (Huynh & Crawford, 1985).
Flavor Molecule Encapsulation
The compound has been studied in the context of flavor molecule encapsulation. Hong, Oh, and Choy (2008) investigated the intercalation of vanillic acid (a structurally similar compound to this compound) into layered double hydroxide for controlled release in food applications. This research highlights the potential use of similar compounds in the food industry for flavor enhancement (Hong, Oh, & Choy, 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their cholinesterase inhibitory potential. Arfan et al. (2018) synthesized and characterized compounds derived from 4-methoxybenzoic acid, demonstrating their potential as cholinesterase inhibitors, which could be relevant for the treatment of diseases like Alzheimer's (Arfan et al., 2018).
Bioactive Compound Synthesis
The synthesis of bioactive compounds utilizing this compound or its derivatives has been a subject of research. For instance, Xu et al. (2017) isolated new phenyl ether derivatives from a marine-derived fungus, showing antioxidant activity. This suggests the potential of similar compounds in the development of new bioactive materials (Xu et al., 2017).
Analytical Chemistry Applications
In analytical chemistry, the compound and its derivatives have been used to study molecular structures and interactions. Zhu et al. (2006) conducted a detailed study of an o-(N,N-dialkylaminomethyl)arylboronate system, which provides insights into molecular recognition and could inform future research in this area (Zhu et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWRCHINGJTIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2876791.png)
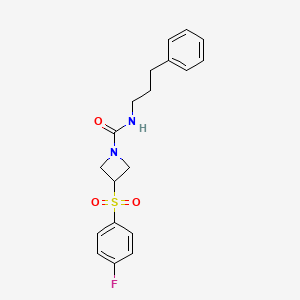
![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)
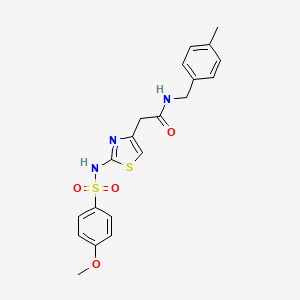
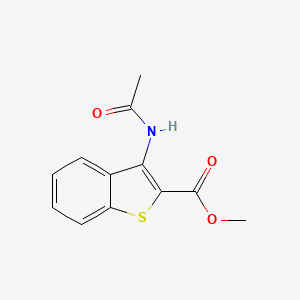
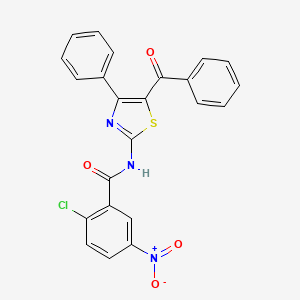
![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)
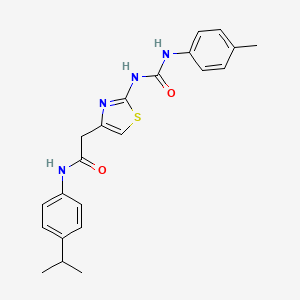
![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)
